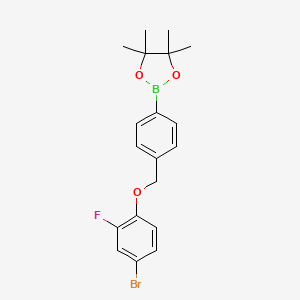

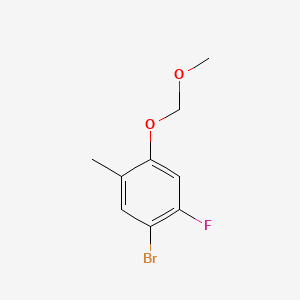

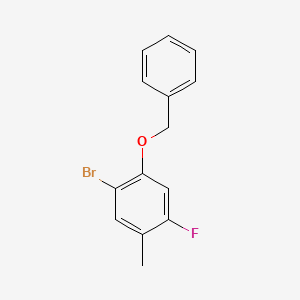

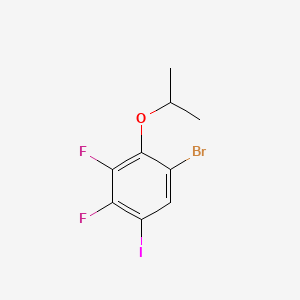

5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound is utilized as a precursor in organic synthesis . Its unique structure allows for the creation of various derivatives, which can be further used in the synthesis of complex organic molecules. This is particularly useful in the development of new pharmaceuticals and agrochemicals.

Pharmaceutical Intermediates

Due to its halogenated and difluoro groups, 5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid serves as an intermediate in the synthesis of active pharmaceutical ingredients . It can be involved in the production of compounds with potential therapeutic applications.

Agrochemical Manufacturing

The compound finds application in the field of agrochemicals, where it is used to create substances that protect crops from pests and diseases . Its role as an intermediate can lead to the development of more effective and safer agrochemicals.

Dyestuff Field

In the dyestuff industry, this compound is used to synthesize dyes and pigments . The bromine and fluorine atoms in its structure can contribute to the creation of dyes with specific properties required for various applications.

Isotachophoresis Separation

This compound has been used as an electrolyte for isotachophoresis separation of selenoamino acids on microchips . This application is significant in analytical chemistry for the separation and analysis of complex mixtures.

Sensor and Biomarker Development

Derivatives of this compound are expected to be key in the development of sensors and biomarkers . The bromine moiety allows for cross-coupling reactions, which can be essential in creating sensitive and specific detection systems.

Thromboxane Receptor Antagonists

It can act as a starting reagent for the synthesis of thromboxane receptor antagonists . These are compounds that can inhibit thromboxane receptors and have potential applications in the treatment of cardiovascular diseases.

Cross-Coupling Reactions

The compound’s structure is conducive for various cross-coupling reactions, which are pivotal in modern synthetic chemistry for constructing carbon-carbon and carbon-heteroatom bonds . This is crucial for the synthesis of many organic compounds, including pharmaceuticals and polymers.

Propiedades

IUPAC Name |

5-bromo-2,3-difluoro-4-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O3/c1-4(2)16-9-6(11)3-5(10(14)15)7(12)8(9)13/h3-4H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISUOHOIYKBMQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1F)F)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.08 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.